molecular formula C16H18N4O B3001344 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-18-1

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3001344
CAS No.: 895008-18-1
M. Wt: 282.347
InChI Key: RLMKKHZBMOFTLW-UHFFFAOYSA-N
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Description

The compound “5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a simple, rapid, and effective method from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate . A plausible mechanism for the synthesis of pyrazolo[3,4-d]pyrimidines has been developed .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one are largely defined by its interactions with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a key role in cell cycle regulation . This interaction suggests that this compound may have significant effects on cellular processes.

Cellular Effects

In cellular contexts, this compound has been shown to exert cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is likely achieved through direct binding interactions with the enzyme, as suggested by molecular docking simulations .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent, with significant alterations in cell cycle progression and apoptosis induction observed over time

Metabolic Pathways

The metabolic pathways involving this compound are currently not well-characterized. Given its inhibitory activity against CDK2, it may interact with enzymes or cofactors involved in cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its effects on cell cycle progression and apoptosis, it may be localized to compartments or organelles involved in these processes .

Properties

IUPAC Name

5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-13(16(19)21)10-18-20(15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMKKHZBMOFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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